molecular formula C9H16Cl2N4 B12272067 2-Methyl-6-(piperazin-1-yl)pyrazine dihydrochloride

2-Methyl-6-(piperazin-1-yl)pyrazine dihydrochloride

Cat. No.: B12272067
M. Wt: 251.15 g/mol
InChI Key: UDNPHNIXRYHOCQ-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperazin-1-yl)pyrazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperazin-1-yl)pyrazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

In industrial settings, the production of piperazine derivatives often involves large-scale cyclization reactions. These reactions are typically carried out in the presence of catalysts and under controlled temperature and pressure conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperazin-1-yl)pyrazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring .

Scientific Research Applications

2-Methyl-6-(piperazin-1-yl)pyrazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperazin-1-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms. This makes it a potential candidate for the development of new anthelmintic drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(piperazin-1-yl)pyrazine dihydrochloride is unique due to its specific substitution pattern on the pyrazine ring and the presence of the piperazine moiety.

Properties

Molecular Formula

C9H16Cl2N4

Molecular Weight

251.15 g/mol

IUPAC Name

2-methyl-6-piperazin-1-ylpyrazine;dihydrochloride

InChI

InChI=1S/C9H14N4.2ClH/c1-8-6-11-7-9(12-8)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H

InChI Key

UDNPHNIXRYHOCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)N2CCNCC2.Cl.Cl

Origin of Product

United States

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